trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane, such as “trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate”, can be achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process can yield products in excellent yields within about 3 seconds .Molecular Structure Analysis
The molecular structure of “trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate” is based on its molecular formula, C6H9BrO2. The exact structure can be determined using various spectroscopy techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate” include the bromination of carbonyl compounds, which is an important transformation in organic synthesis chemistry . Several reagents have been applied to synthesize α-bromo carbonyl derivatives .Scientific Research Applications
Stereoselective Synthesis of Trifluoromethyl-substituted Cyclopropane
A novel method involving the reaction of 2-bromo-3,3,3-trifluoropropene with active methylenes led to the high stereoselectivity synthesis of trifluoromethylated polyfunctionalized cyclopropanes, which was further applied in synthesizing (+/-)-trans-trifluoronorcoronamic acid (Jiang et al., 2003).
Electroreduction of Bromocyclopropanes
The electroreduction of trans and cis isomers of methyl 1-bromocyclopropane 1,2-dicarboxylate was studied, revealing a 90% retention ratio for the trans isomer in the presence of NH4+ ions and a 90% inversion with Bu4N+ cations. These findings provide insights into the influence of electrolyte composition on the stereoselectivity of electroreduction processes (Hazard et al., 2010).
Development of Chiral Cyclopropane Units
Chiral cyclopropanes bearing two differentially functionalized carbon substituents were developed as key intermediates for synthesizing conformationally restricted analogues of histamine. This work illustrates the utility of the cyclopropane ring in restricting conformation to improve activity and investigate bioactive conformations (Kazuta et al., 2002).
Inhibition of Apple ACC Oxidase by Cyclopropane Derivatives
Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid were studied for their inhibitory effect on partially purified apple ACC oxidase. These compounds, acting as structural analogues of ACC, demonstrated an inhibitory effect, suggesting potential applications in controlling ethylene production in plants (Dourtoglou & Koussissi, 2000).
properties
IUPAC Name |
methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOMZUJFFMCWFQ-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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